Colfosceril-d9 Palmitate is a synthetic pulmonary surfactant primarily used in the treatment of Respiratory Distress Syndrome (RDS) in premature infants. It is a deuterated form of colfosceril palmitate, which is a mixture of phospholipids designed to reduce surface tension in the lungs, thereby improving lung function and oxygenation. The compound is classified as a phosphatidylcholine derivative, specifically a glycerophospholipid, and is recognized for its role in stabilizing alveoli during respiration.
Colfosceril-d9 Palmitate is synthesized from natural and synthetic sources, with its primary components derived from fatty acids and phosphoric acid. The deuterated version allows for enhanced tracking in metabolic studies and pharmacokinetic assessments.
The synthesis of Colfosceril-d9 Palmitate involves several chemical processes, including esterification and phosphorylation. The primary steps are:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high purity (>95%) and yield. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the final product.
Colfosceril-d9 Palmitate has a complex molecular structure characterized by:
CCCCCCCCCCCCCCC(=O)OC[C@H](COP([O-])(=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
KILNVBDSWZSGLL-KXQOOQHDSA-N
Colfosceril-d9 Palmitate participates in several chemical reactions relevant to its function as a surfactant:
Colfosceril-d9 Palmitate acts by reducing surface tension at the air-liquid interface in the alveoli. This mechanism involves:
Colfosceril-d9 Palmitate is primarily used in neonatal medicine for:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: